Cas no 881040-66-0 (Methyl 6-methoxy-4,7-dimethyl-1h-indole-2-carboxylate)

Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate is a substituted indole derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a methoxy group at the 6-position and methyl groups at the 4- and 7-positions, enhancing its reactivity and selectivity in chemical transformations. The ester functionality at the 2-position allows for further derivatization, making it a versatile intermediate. This compound is particularly valuable in the development of bioactive molecules due to the indole scaffold's prevalence in medicinal chemistry. High purity and well-defined structural characteristics ensure consistent performance in research and industrial applications. Proper handling and storage under inert conditions are recommended to maintain stability.
Methyl 6-methoxy-4,7-dimethyl-1h-indole-2-carboxylate structure
881040-66-0 structure
Product name:Methyl 6-methoxy-4,7-dimethyl-1h-indole-2-carboxylate
CAS No:881040-66-0
MF:C13H15NO3
MW:233.263103723526
CID:3056273
PubChem ID:4715299

Methyl 6-methoxy-4,7-dimethyl-1h-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-methoxy-4,7-dimethyl-1h-indole-2-carboxylate
    • AKOS001476916
    • BBL021053
    • STK893759
    • methyl6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate
    • 881040-66-0
    • Inchi: InChI=1S/C13H15NO3/c1-7-5-11(16-3)8(2)12-9(7)6-10(14-12)13(15)17-4/h5-6,14H,1-4H3
    • InChI Key: BMPIKDTVZWNXPN-UHFFFAOYSA-N
    • SMILES: Cc1cc(c(c2c1cc([nH]2)C(=O)OC)C)OC

Computed Properties

  • Exact Mass: 233.10519334Da
  • Monoisotopic Mass: 233.10519334Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 51.3Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 385.5±37.0 °C at 760 mmHg
  • Flash Point: 186.9±26.5 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Methyl 6-methoxy-4,7-dimethyl-1h-indole-2-carboxylate Security Information

Methyl 6-methoxy-4,7-dimethyl-1h-indole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M358628-50mg
Methyl 6-Methoxy-4,7-dimethyl-1H-indole-2-carboxylate
881040-66-0
50mg
$ 160.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1628838-1g
Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate
881040-66-0 98%
1g
¥7562.00 2024-04-27
TRC
M358628-10mg
Methyl 6-Methoxy-4,7-dimethyl-1H-indole-2-carboxylate
881040-66-0
10mg
$ 50.00 2022-06-03
TRC
M358628-100mg
Methyl 6-Methoxy-4,7-dimethyl-1H-indole-2-carboxylate
881040-66-0
100mg
$ 230.00 2022-06-03

Methyl 6-methoxy-4,7-dimethyl-1h-indole-2-carboxylate Related Literature

Additional information on Methyl 6-methoxy-4,7-dimethyl-1h-indole-2-carboxylate

Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate (CAS No. 881040-66-0): A Comprehensive Overview

Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate (CAS No. 881040-66-0) is a specialized organic compound belonging to the indole family, which has garnered significant attention in pharmaceutical and agrochemical research. This compound, with its unique structural features, serves as a key intermediate in the synthesis of various bioactive molecules. Its molecular formula is C13H15NO3, and it is characterized by a methoxy group at the 6-position and methyl groups at the 4- and 7-positions of the indole ring. These modifications enhance its reactivity and make it a valuable building block in medicinal chemistry.

The indole scaffold is a privileged structure in drug discovery, often associated with compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties. Researchers are increasingly exploring Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate for its potential applications in developing novel therapeutics. For instance, its derivatives are being investigated for their role in modulating enzyme activity and receptor binding, which are critical in treating metabolic disorders and neurological conditions. The compound's carboxylate ester functionality further allows for versatile chemical transformations, enabling the creation of diverse molecular libraries for high-throughput screening.

In addition to its pharmaceutical relevance, Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate is also studied in material science. Its aromatic system and functional groups make it a candidate for designing organic semiconductors and fluorescent probes. With the growing demand for sustainable materials, researchers are examining its potential in green chemistry applications, such as biodegradable polymers and eco-friendly catalysts. This aligns with the global trend toward environmentally conscious innovation, a topic frequently searched by professionals in the field.

The synthesis of Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate typically involves multi-step organic reactions, including Fischer indole synthesis or palladium-catalyzed cross-coupling. Optimizing these processes for higher yields and lower environmental impact is a current research focus, as industries seek cost-effective and sustainable production methods. Analytical techniques like NMR spectroscopy and mass spectrometry are essential for characterizing this compound, ensuring its purity and consistency for downstream applications.

Market trends indicate a rising demand for indole derivatives, driven by advancements in drug discovery and functional materials. As a niche chemical, Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate is supplied by specialized manufacturers catering to research institutions and pharmaceutical companies. Its pricing and availability are influenced by factors such as raw material costs and regulatory requirements, which are common concerns for buyers searching for this compound online.

For researchers and industry professionals, understanding the stability and storage conditions of Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate is crucial. It is recommended to store the compound in a cool, dry place, protected from light and moisture to prevent degradation. Safety data sheets (SDS) provide detailed handling guidelines, emphasizing the importance of proper lab practices when working with organic intermediates.

In summary, Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate (CAS No. 881040-66-0) is a versatile and valuable compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structure and reactivity make it a focal point for innovation, addressing contemporary challenges in health and sustainability. As research progresses, this compound is poised to play an even greater role in scientific and industrial advancements.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.